N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound characterized by its ethanediamide backbone, which links two distinct moieties: a morpholine-thiophene-ethyl group and a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (CF₃O) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeting receptors or enzymes requiring hydrophobic interactions .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c20-19(21,22)29-15-3-1-14(2-4-15)24-18(27)17(26)23-11-16(13-5-10-30-12-13)25-6-8-28-9-7-25/h1-5,10,12,16H,6-9,11H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEDCKWPAPYANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps:
Formation of the Morpholine Derivative: The morpholine ring can be introduced through the reaction of diethanolamine with sulfuric acid.
Thiophene Ring Introduction: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling Reactions: The morpholine and thiophene derivatives are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Final Assembly: The trifluoromethoxy-substituted phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various nucleophile-substituted phenyl derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its morpholine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The morpholine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Morpholine/Piperazine Moieties
Compound A : 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide
- Key Features :
- Benzamide core (vs. ethanediamide in the target compound).
- Piperazine-ethoxyethyl chain (vs. morpholine-ethyl chain).
- Trifluoromethyl (CF₃) substituent (vs. trifluoromethoxy).
- Implications: The benzamide linkage may reduce conformational flexibility compared to ethanediamide. Piperazine’s basic nitrogen could enhance solubility but increase susceptibility to metabolic oxidation relative to morpholine.
Compound B: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Key Features: Thiazole core (vs. thiophene). Chlorophenyl substituent (vs. trifluoromethoxyphenyl). Morpholinoacetamide linkage (shorter chain than the target’s ethylenediamine).
- Implications :
- Thiazole’s nitrogen may engage in stronger hydrogen bonding than thiophene.
- Chlorine’s electron-withdrawing effect is weaker than CF₃O, possibly reducing electrophilic interactions.
Compounds with Fluorinated Substituents
Compound C: N-Methyl-2-[2-(4-morpholin-4-ylphenylamino)-5-trifluoromethylpyrimidin-4-ylamino]benzamide
- Key Features: Pyrimidine core (vs. ethanediamide). Trifluoromethylpyrimidine and morpholinophenyl groups.
- Implications :
- Pyrimidine’s rigidity may limit binding to flexible targets compared to the ethanediamide spacer.
- CF₃ on pyrimidine could enhance steric hindrance relative to CF₃O on phenyl.
Compound D : N,N'-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-2-yl-4-ylidene]bis[4-(4-morpholinyl)aniline]
- Key Features :
- Hexafluoropentenyl backbone (vs. ethanediamide).
- Dual morpholinylaniline groups.
Compounds with Heterocyclic and Sulfonyl Groups
Compound E : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Key Features :
- Triazole-thione core (vs. ethanediamide).
- Sulfonyl and difluorophenyl substituents.
- Implications: Triazole’s hydrogen-bonding capacity may mimic ethanediamide’s amide interactions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethanediamide linkage may require multi-step coupling, contrasting with the benzamide derivatives’ straightforward amidation (e.g., Compound A, 61% yield via reflux) .
- Biological Interactions : The trifluoromethoxy group’s balance of lipophilicity and polarity may offer superior pharmacokinetics compared to CF₃ (Compound A) or Cl (Compound B) .
- Stability : Morpholine’s resistance to oxidation could improve metabolic stability relative to piperazine in Compound A .
Biological Activity
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H21F3N4O3S |
| Molecular Weight | 392.33 g/mol |
| CAS Number | 121349608 |
| SMILES Notation | CC@HC3=CC=C(OC(F)(F)F)C=C3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It acts on certain receptors, potentially affecting neurotransmitter systems, which could be beneficial in treating neurological disorders.
Pharmacological Effects
Research indicates a range of pharmacological effects associated with this compound:
- Anticancer Activity : Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting cytokine production and modulating immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects : A recent in vitro study revealed that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Neuroprotective Effects : Another study focused on neuroprotective properties, where the compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
- Anti-inflammatory Mechanism : Research highlighted its ability to downregulate pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent in autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
